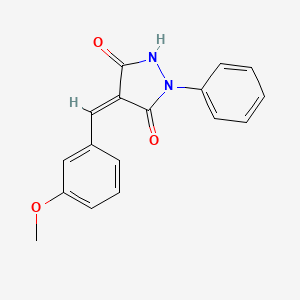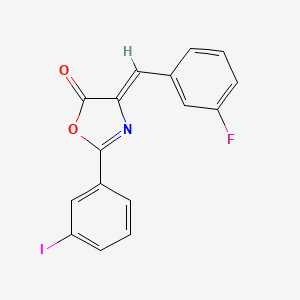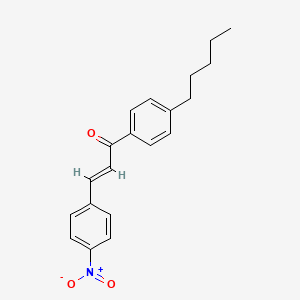
(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-(3-metoxibencilideno)-1-fenilpirazolidina-3,5-diona es un compuesto químico que pertenece a la clase de derivados de pirazolidina. Este compuesto se caracteriza por la presencia de un grupo metoxibencilideno unido a un anillo de pirazolidina, que está además sustituido con un grupo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4Z)-4-(3-metoxibencilideno)-1-fenilpirazolidina-3,5-diona típicamente implica la condensación de 3-metoxibenzaldehído con 1-fenilpirazolidina-3,5-diona en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y la mezcla de reacción se refluye en un solvente adecuado como etanol o metanol. El producto se aísla luego por filtración y se purifica por recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para (4Z)-4-(3-metoxibencilideno)-1-fenilpirazolidina-3,5-diona no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
(4Z)-4-(3-metoxibencilideno)-1-fenilpirazolidina-3,5-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo metoxibencilideno en un grupo metoxibencilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo metoxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución, a menudo en condiciones básicas.
Productos principales
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Derivados de metoxibencilo.
Sustitución: Derivados de pirazolidina sustituidos.
Aplicaciones Científicas De Investigación
(4Z)-4-(3-metoxibencilideno)-1-fenilpirazolidina-3,5-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus propiedades bioactivas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad.
Mecanismo De Acción
El mecanismo de acción de (4Z)-4-(3-metoxibencilideno)-1-fenilpirazolidina-3,5-diona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de la enfermedad, lo que lleva a efectos terapéuticos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y a menudo se dilucidan mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
- (3Z)-3-(3-metoxibencilideno)-2-benzofurano-1(3H)-ona
- N-(3-metoxibencilideno)-2,3-xilidina
- N-(3-metoxibencilideno)-m-toluidina
Unicidad
(4Z)-4-(3-metoxibencilideno)-1-fenilpirazolidina-3,5-diona es único debido a sus características estructurales específicas, como la combinación de un grupo metoxibencilideno con un anillo de pirazolidina y un grupo fenilo. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
(4Z)-4-[(3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-5-6-12(10-14)11-15-16(20)18-19(17(15)21)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20)/b15-11- |
Clave InChI |
DCCXPTQVFZFDSG-PTNGSMBKSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Solubilidad |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11693040.png)
![2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11693049.png)
![2-(4-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11693053.png)
![Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B11693060.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide](/img/structure/B11693076.png)

![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693085.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693090.png)

![3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline](/img/structure/B11693093.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11693098.png)
methylene]-4-methylbenzenesulfonamide](/img/structure/B11693100.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693114.png)
